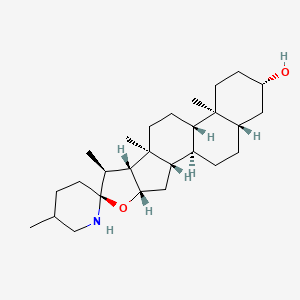

(22S,25S)-spirosolan-3beta-ol

描述

Cholestane (B1235564) Pathway Intermediates

The formation of the C27 cholestane skeleton, the core of spirosolane (B1244043) alkaloids, is a crucial initial phase. mdpi.comnih.gov In many plants, the primary sterols are C24-alkylated phytosterols (B1254722) like sitosterol (B1666911) and campesterol. nih.gov However, plants in the Solanaceae family, which are prominent producers of spirosolane alkaloids, exhibit a higher abundance of cholesterol. nih.gov This is due to the activity of specific enzymes that favor the cholesterol biosynthesis pathway. A key enzyme in this branching is STEROL SIDE CHAIN REDUCTASE 2 (SSR2), which primarily catalyzes the C-24(25) reduction reaction leading to cholesterol, as opposed to SSR1 which is more involved in phytosterol synthesis. nih.gov The suppression of SSR2 expression has been shown to significantly decrease the levels of cholesterol and its downstream SGA derivatives. nih.gov

Isoprenoid Precursor Metabolism

The fundamental precursors for cholesterol and all other isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govimperial.ac.uk These five-carbon units are synthesized through the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA. nih.govimperial.ac.uk A series of enzymatic steps, including the rate-determining reaction catalyzed by HMG-CoA reductase, leads to the formation of mevalonate, which is then converted to IPP and DMAPP. imperial.ac.uk The regulation of this pathway is critical, with transcription factors such as GLYCOALKALOID METABOLISM 9 (GAME9) playing a role in controlling the expression of genes involved in both the upstream mevalonate pathway and the downstream SGA biosynthesis. nih.govugent.be

Structure

3D Structure

属性

分子式 |

C27H45NO2 |

|---|---|

分子量 |

415.7 g/mol |

IUPAC 名称 |

(1R,2S,4S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

InChI 键 |

XYNPYHXGMWJBLV-NYAPYGRYSA-N |

手性 SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@@]16CCC(CN6)C |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |

产品来源 |

United States |

Enzymatic Steps in Spirosolane Skeleton Formation

Hydroxylation and Oxidation Reactions (e.g., C-22, C-26)

The cholesterol backbone is first decorated with hydroxyl groups at specific positions, primarily at C-22 and C-26. kobe-u.ac.jp This is accomplished by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (DOXs). nih.gov Key enzymes identified in this process include:

PGA2 (GAME7): A CYP that catalyzes the C-22 hydroxylation of cholesterol.

PGA1 (GAME8): Another CYP responsible for C-26 hydroxylation.

16DOX (GAME11): A dioxygenase that introduces a hydroxyl group at the C-16α position.

These hydroxylation steps are critical for the subsequent formation of the heterocyclic rings. The initial products are hydroxylated cholesterol derivatives, such as 22,26-dihydroxycholesterol. Further oxidation at C-26 is also a necessary step in the pathway. researchgate.net

Distribution in Solanum lycopersicum (Tomato)

Transamination and Isomerization Processes

A defining feature of steroidal alkaloids is the incorporation of a nitrogen atom. In the biosynthesis of spirosolanes, this occurs through a transamination reaction at the C-26 position. wiley.comwhiterose.ac.uk Evidence suggests that this transamination happens on a C-26 aldehyde intermediate. researchgate.netwiley.com The enzyme responsible for this key step has been identified as a γ-aminobutyrate (GABA) transaminase-like enzyme, designated as PGA4 in potato and its ortholog GAME12 in tomato. wiley.comwhiterose.ac.uk These enzymes catalyze the transfer of an amino group from an amino donor, such as GABA, to the C-26 aldehyde of a 22-hydroxy-26-oxocholesterol intermediate, producing 22-hydroxy-26-aminocholesterol. wiley.com This introduction of nitrogen is a late-stage event in the formation of the aglycone backbone. whiterose.ac.uk Labeling studies have also shown that the stereochemistry at C-25 of the cholesterol precursor is retained in the final spirosolane product. researchgate.net

Cyclization and Spiroketal Ring Formation

The final steps in the formation of the (22S,25S)-spirosolan-3beta-ol skeleton involve the closure of the E and F rings to form the characteristic spiroketal system. mdpi.comnih.govencyclopedia.pub While the precise mechanisms are still being fully elucidated, it is understood that the hydroxyl groups introduced earlier, particularly at C-16 and C-22, are essential for these cyclization events. wiley.com The formation of the E-ring is likely a hemiketal, resulting from the addition of the 16α-hydroxyl group to a 22-carbonyl group, which would require an additional oxidation at C-22. wiley.com The subsequent closure of the nitrogen-containing F-ring completes the spirosolane structure. The stereochemistry at C-22 and C-25 is a defining feature of different spirosolane alkaloids. nih.govencyclopedia.pub

Biosynthesis and Metabolic Pathways of 22s,25s Spirosolan 3beta Ol

Genetic and Molecular Regulation of Biosynthetic Enzymes

The formation of (22S,25S)-spirosolan-3beta-ol, an aglycone of many steroidal glycoalkaloids (SGAs) found in the Solanaceae family, is a multi-step process governed by a suite of specific genes and regulatory factors. researchgate.net The biosynthesis originates from cholesterol and involves a series of hydroxylation, oxidation, and transamination reactions to create the characteristic spirosolane (B1244043) structure. researchgate.netnih.gov

Identification and Characterization of Key Biosynthetic Genes

Research in model Solanaceae species like tomato (Solanum lycopersicum) and potato (Solanum tuberosum) has led to the identification of a cluster of genes critical for SGA biosynthesis, collectively known as GLYCOALKALOID METABOLISM (GAME) genes. nih.govresearchgate.net These genes encode the enzymes that catalyze the conversion of cholesterol into various steroidal alkaloid aglycones, including the spirosolan type.

A pivotal step in the formation of the spirosolan backbone is the introduction of a nitrogen atom at the C-26 position. The enzyme responsible for this crucial transamination reaction has been identified as GAME12. nih.gov This transaminase acts on a furostanol precursor, marking the branch point between the biosynthesis of nitrogen-containing SGAs and non-nitrogenous steroidal saponins. nih.gov

Other key enzymes identified in the pathway include cytochrome P450 monooxygenases. For instance, the steroid 16α-hydroxylase (16DOX) is responsible for hydroxylation at the C-16 position, a necessary step in the formation of the aglycone. researchgate.net Silencing of the gene encoding this enzyme has been shown to affect SGA levels. researchgate.net The table below summarizes some of the key genes involved.

| Gene/Enzyme Family | Specific Gene/Enzyme | Function in Spirosolan Biosynthesis | Organism(s) Studied |

| Transaminase | GAME12 | Catalyzes C-26 amination, introducing the nitrogen atom. nih.gov | Solanum species |

| Cytochrome P450 | 16DOX (Steroid 16α-hydroxylase) | Hydroxylation at the C-16 position of the steroid precursor. researchgate.net | Potato, Tomato |

| Cytochrome P450 | Obtusifoliol 14α-demethylase | Potentially involved in the broader phytosterol pathway leading to the cholesterol precursor. researchgate.net | Solanum chacoense |

Gene Expression Profiling and Regulation in Plant Development

The expression of SGA biosynthetic genes is tightly regulated and varies depending on the plant's developmental stage, tissue type, and in response to environmental stimuli. mdpi.compeerj.com Transcriptomic analyses have revealed that the accumulation of SGAs is often correlated with the expression levels of specific biosynthetic genes. researchgate.net

The transcription factor GAME9 has been identified as a master regulator of SGA biosynthesis in both tomato and potato. mdpi.comresearchgate.net Genetic variations in the GAME9 gene are linked to significant differences in SGA content among tomato varieties. researchgate.net This AP2/ERF family transcription factor controls the expression of several other GAME genes, thereby orchestrating the entire pathway. mdpi.comresearchgate.net

Furthermore, environmental cues such as light exposure and biotic stress from pathogens can induce the expression of SGA biosynthetic genes. mdpi.com This upregulation suggests a role for these compounds in plant defense mechanisms. mdpi.com For example, a strong correlation has been observed between stress responses and SGA accumulation, with both disease resistance and SGA biosynthesis genes being upregulated simultaneously. mdpi.com

Role of Glycosyltransferases in Spirosolan-3beta-ol Glycosylation (e.g., GAME1)

This compound is an aglycone, meaning it is the non-sugar portion of a glycoalkaloid. To form the final, stable SGAs found in plants, it must undergo glycosylation, a process catalyzed by glycosyltransferases (GTs). researchgate.net These enzymes attach sugar moieties to the 3-beta-hydroxyl group of the spirosolan core.

A key glycosyltransferase in this process is GLYCOALKALOID METABOLISM 1 (GAME1). researchgate.net In tomato, GAME1 has been characterized as a galactosyltransferase that is primarily responsible for the glycosylation of the tomatidine (B1681339) aglycone (the 22S, 25S isomer of spirosolan-3beta-ol is also known as tomatidine) to form γ-tomatine and subsequently α-tomatine. researchgate.netwikipedia.org The downregulation of the GAME1 gene results in a significant decrease in α-tomatine levels and a corresponding accumulation of the tomatidine precursor. researchgate.net This highlights the essential role of GAME1 in the SGA metabolic pathway. The glycosylation process is also thought to reduce the toxicity of the steroidal alkaloid metabolites to the plant's own cells. researchgate.net

Catabolism and Degradation Pathways of this compound

The metabolic fate of this compound and its glycosylated derivatives involves both microbial and endogenous plant-mediated degradation processes. These pathways are crucial for detoxification and turnover of these biologically active compounds.

Microbial Transformation and Cleavage of the Spiroketal Side Chain

Various microorganisms, including fungi and bacteria, are capable of transforming spirosolan alkaloids. nih.govresearchgate.net These biotransformations often involve the cleavage or modification of the distinctive spiroketal side chain. For instance, fungi such as Syncephalastrum racemosum and Alternaria eureka have been shown to metabolize related spirostanol (B12661974) sapogenins, performing reactions like hydroxylation and cleavage of the spiroketal system. sci-hub.se

Bacteria have also been identified that can degrade these alkaloids. Nocardia restrictus can epimerize the 3-beta-ol group, while other soil bacteria like Mycolicibacterium sp. can degrade the entire spiroketal structure of compounds like diosgenin (B1670711), which is structurally similar to spirosolans. researchgate.netthegoodscentscompany.com This microbial degradation is significant as it can be harnessed for the industrial production of steroid precursors. researchgate.net The cleavage of the tomatidine spiroketal side chain by Arthrobacter has also been reported. nih.gov

The table below details some microbial transformations of related steroidal compounds.

| Microorganism | Substrate | Transformation Type |

| Syncephalastrum racemosum | Laxogenin (a spirostan) | Hydroxylation, Hydrolysis of spiroketal. sci-hub.se |

| Alternaria eureka | Neoruscogenin (a spirostan) | Oxygenation, Oxidation, Cleavage of spiroketal system. |

| Mycolicibacterium sp. HK-90 | Diosgenin (a spirostan) | Removal of 5,6-spiroketal structure. researchgate.net |

| Arthrobacter species | Tomatidine | Cleavage of the spiroketal side chain. nih.gov |

Chemical Synthesis and Derivatization of 22s,25s Spirosolan 3beta Ol

Total Synthesis Approaches to the Spirosolane (B1244043) Core

The complete synthesis of the spirosolane skeleton is a formidable challenge due to its complex, stereochemically rich structure. researchgate.net Recent advancements have led to efficient and scalable total syntheses of tomatidine (B1681339). researchgate.netnih.govmdpi.com A notable strategy employs a convergent approach, where the steroidal core and the F-ring side chain are synthesized separately and then joined.

The key steps in this scalable synthesis are outlined below:

Preparation of the Steroidal Partner : Starting from diosgenin (B1670711), a lactone intermediate is prepared and functionalized to create a reactive handle for the coupling reaction. mdpi.com

Suzuki-Miyaura Coupling : The functionalized steroid is coupled with an organoborane derived from an asymmetric synthon containing the required (S)-C25 stereocenter. nih.govmdpi.com

Spiroaminoketal Formation : A sequence involving Lewis acid-mediated spiroketal opening, azide (B81097) substitution, and subsequent reduction is used to construct the characteristic spiroaminoketal moiety of tomatidine. researchgate.netmdpi.com

Semi-Synthesis from Natural Precursors

Given the structural complexity of tomatidine, semi-synthesis from related, more abundant natural products is a highly practical and widely used strategy.

Another primary source is α-tomatine , the glycosylated form of tomatidine, which is abundant in the leaves, stems, and green fruits of the tomato plant (Solanum lycopersicum). encyclopedia.pub Tomatidine is readily obtained by acid hydrolysis of α-tomatine, which cleaves the lycotetraose sugar moiety from the C-3 hydroxyl group. Scalable methods have been developed, including:

Hot water extraction of α-tomatine from tomato biomass followed by precipitation and acid hydrolysis (e.g., with 1.3 N HCl at 80°C).

A patented method involving acid hydrolysis of tomato leaves and stems at pH 1-3, followed by enzymatic treatment with cellulase (B1617823) to improve extraction efficiency.

The conversion of diosgenin pivalate (B1233124) to solasodine (B1681914) pivalate, a C-25 epimer of tomatidine, has also been reported in a two-step process. This involves a TMSOTf-promoted reaction with benzyl (B1604629) carbamate (B1207046) that opens the F-ring and introduces a protected amine, which then cyclizes to form the spirosolane system. grafiati.com This chemistry highlights a key transformation applicable to the spiroketal system.

Regio- and Stereoselective Derivatization Strategies

Modification of the tomatidine scaffold at specific positions is crucial for probing its biological functions and developing new applications.

The C-3β hydroxyl group is a primary site for chemical modification. Its derivatization has led to analogs with significantly altered properties.

Amination : Substitution of the 3β-hydroxyl group with an ethane-1,2-diamine moiety has been a particularly fruitful strategy. This modification, typically achieved via reductive amination of the corresponding 3-keto intermediate (tomatidinone), yields a pair of C-3 diastereoisomers, TM-02 (3β-amino) and TM-03 (3α-amino). dntb.gov.uaresearchgate.netmdpi.com These derivatives exhibit a broadened spectrum of antibacterial activity compared to the parent compound. dntb.gov.uamdpi.comdntb.gov.ua

Oxidation : The C-3 alcohol can be oxidized to the corresponding ketone, 3-oxotomatidine (also known as tomatidinone). biorxiv.org This ketone is a key intermediate for introducing various functionalities at the C-3 position. researchgate.net

Other Modifications : Other reported modifications include the formation of tomatidine 3-sulfate and acetylation. mdpi.combiorxiv.org It is noteworthy that extensive modification at this position, such as the attachment of a large lycotetraose sugar chain in α-tomatine, can abolish certain biological activities, underscoring the importance of the C-3 substituent's nature. nih.gov

| Derivative Name | Modification | Synthetic Approach | Reference |

|---|---|---|---|

| TM-02 (C3-β) and TM-03 (C3-α) | Substitution with ethane-1,2-diamine | Reductive amination of tomatidinone, followed by HPLC separation | researchgate.net |

| 3-Oxotomatidine | Oxidation of C-3 hydroxyl | Standard oxidation of the secondary alcohol | biorxiv.org |

| Tomatidine 3-sulfate | Sulfation of C-3 hydroxyl | Metabolic or synthetic sulfation | biorxiv.org |

| N-formyl Tomatidine | N-formylation | Synthesis from tomatidine | researchgate.net |

| 3-Acetyltomatidine | Acetylation of C-3 hydroxyl | Reaction with acetic anhydride (B1165640) in pyridine | mdpi.com |

The 1-oxa-6-azaspiro[4.5]decane system (rings E and F) is the defining feature of spirosolanes and is critical to their biological activity. researchgate.net Its alteration can lead to fundamentally different molecular skeletons.

Ring Opening and Reclosure : As part of the semi-synthesis from diosgenin, the furostan (B1232713) E-ring is opened and then reclosed to form the piperidine (B6355638) F-ring of the spirosolane. A key transformation involves a Lewis acid-mediated opening of the spiroketal, followed by the introduction of a nitrogen source (like an azide) and subsequent reductive cyclization to form the spiroaminoketal. mdpi.com

Spirosolane to Solanidane (B3343774) Rearrangement : A significant transformation is the enzymatic conversion of the spirosolane ring system into a solanidane skeleton. In potatoes, a 2-oxoglutarate-dependent dioxygenase (DPS) catalyzes this ring-rearrangement via C-16 hydroxylation of a spirosolane precursor, leading to the formation of the indolizidine ring system characteristic of solanidanes like solanidine. researchgate.netresearchgate.net

Heteroatom Substitution : The oxygen atom in the F-ring can be replaced with other heteroatoms. While not demonstrated directly on tomatidine, the synthesis of 26-thiodiosgenin, where the F-ring oxygen of diosgenin is replaced by sulfur, illustrates the chemical feasibility of such modifications to the spiroketal system. nih.gov

Derivatization is often employed to create molecular probes or to introduce functionalities that can modulate biological activity or be used for further conjugation. The synthesis of the C-3 diamine derivatives TM-02 and TM-03, for instance, was specifically aimed at creating novel ATP synthase inhibitors to investigate and combat bacterial resistance. dntb.gov.uadntb.gov.ua These compounds serve as valuable tools for studying the mechanism of action of this class of antibacterial agents.

Alterations of the Spiroketal Ring System

Microbiological Transformations for Structural Diversity

Microorganisms provide a powerful toolkit for generating structural diversity from the tomatidine scaffold, often performing highly regio- and stereoselective reactions that are difficult to achieve with conventional chemical methods.

Several microbial transformations of tomatidine have been documented:

Streptomyces sp. ATCC 55043 : This bacterium catalyzes the hydroxylation of tomatidine at the C-22 position, yielding tomatidenol.

Sphingobium sp. RC1 : Isolated from tomato roots, this strain can degrade α-tomatine to tomatidine and subsequently metabolize the aglycone. It is capable of converting tomatidine into tomatid-4-en-3-one through the action of 3β-hydroxysteroid dehydrogenases. asm.org

Nocardia restrictus : This microorganism has been shown to epimerize the 3β-hydroxyl group of steroidal alkaloids to the 3α-position. thegoodscentscompany.com

Gymnoascus reesii : This fungus is also known to perform transformations on the tomatidine molecule. thegoodscentscompany.com

Other Reactions : Reports also exist for the microbial dehydrogenation of tomatidine and the cleavage of its spiroketal side chain by various microorganisms. asm.orgthegoodscentscompany.com

| Microorganism | Transformation | Product | Reference |

|---|---|---|---|

| Streptomyces sp. ATCC 55043 | C-22 hydroxylation | Tomatidenol | |

| Sphingobium sp. RC1 | Dehydrogenation/Oxidation | Tomatid-4-en-3-one | asm.org |

| Nocardia restrictus | Epimerization of C-3 hydroxyl | 3-epi-tomatidine (3α-ol) | thegoodscentscompany.com |

| Various | Spiroketal cleavage | Side-chain cleaved products | asm.orgthegoodscentscompany.com |

| Various | Dehydrogenation | Dehydrogenated derivatives | thegoodscentscompany.com |

Analytical Methodologies for the Characterization and Quantification of 22s,25s Spirosolan 3beta Ol

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of (22S,25S)-spirosolan-3beta-ol from complex mixtures, such as plant extracts. The choice of technique depends on the analytical goal, whether it is for quantification, purification, or preliminary identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound and its glycosidic forms. wikidata.org When coupled with detectors like mass spectrometry (MS), HPLC allows for both separation and sensitive detection. For instance, HPLC coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has been effectively used for the identification of spirosolane-type glycoalkaloids and their aglycones, including this compound (also known as tomatidine), in tomato leaf and berry extracts. unibas.it

A typical HPLC method might involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing an acid modifier like formic acid to ensure good peak shape and ionization efficiency. unibas.itresearchgate.net

Table 1: Illustrative HPLC Conditions for Spirosolane (B1244043) Alkaloid Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | ESI-MS/MS |

| Ionization Mode | Positive |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are well-established techniques for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to its high molecular weight and polar nature, it can be analyzed by GC after derivatization to increase its volatility. However, information in the public domain specifically detailing GC methods for this compound is not as prevalent as for HPLC. Predicted GC-MS spectral data for the non-derivatized compound is available in databases, suggesting its potential for analysis under specific conditions. phytobank.ca GC-MS has been successfully applied for the quantitative analysis of other triterpenoids after appropriate sample preparation and method development. jfda-online.com

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and separation of this compound from crude extracts. It can be used to monitor the progress of reactions or purification processes.

For the isolation of larger quantities of the compound for structural elucidation or biological testing, preparative chromatography techniques are employed. These can include column chromatography with silica (B1680970) gel or reversed-phase materials. researchgate.net Cation-exchange chromatography has also been utilized in the purification of related triterpenoid (B12794562) glycosides. researchgate.net

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and confirming the complete stereochemistry of the molecule. The analysis of NMR spectra has been fundamental in determining the structure of related spirosolane glycosides. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) provides vital information about the molecular weight and elemental composition of this compound. The molecular ion peak (M+) in the mass spectrum reveals the mass of the molecule. savemyexams.com When a soft ionization technique like Electrospray Ionization (ESI) is used, the protonated molecule [M+H]+ is often observed. unibas.itnih.gov For this compound, the [M+H]+ ion would have a mass-to-charge ratio (m/z) of approximately 416.3523. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to generate a characteristic pattern of product ions. chemguide.co.uklibretexts.orglibretexts.org This fragmentation pattern provides valuable structural information and can be used for the specific and sensitive quantification of the analyte. In the case of this compound, fragmentation often involves the loss of water (H₂O) from the protonated molecule. unibas.it The fragmentation patterns are key to distinguishing between isomers. unibas.it

Table 2: Key Mass Spectrometric Data for this compound

| Ion | m/z (mass-to-charge ratio) | Method |

| [M+H]⁺ | 416.3523 | ESI-MS |

| [M+H-H₂O]⁺ | 398.3417 | MS/MS |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural characterization of this compound, also known as tomatidine (B1681339). hmdb.canih.gov These methods provide insights into the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key spectral data for the related compound tomatidine hydrochloride, which shares the same core spirosolan structure, reveals characteristic peaks that are also relevant for this compound.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| N-H (amine) | Stretching | 3300-3000 |

| C-H (alkane) | Stretching | 3000-2850 |

| C-O (alcohol) | Stretching | 1100-1000 |

| C-N (amine) | Stretching | 1250-1020 |

| This table presents typical IR absorption regions for the principal functional groups in this compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, the UV absorption is typically weak and occurs at shorter wavelengths. However, it can be a useful tool for purity assessment and in conjunction with other techniques. The use of diode-array detection in chromatographic methods allows for the acquisition of UV spectra, which can aid in the initial identification of related compounds in complex mixtures. researchgate.net

Advanced Hyphenated Techniques for Complex Mixture Analysis

To analyze this compound in complex biological or environmental samples, more sophisticated hyphenated techniques are required. These methods couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics for the profiling of steroidal alkaloids like this compound. researchgate.net This technique offers high sensitivity and selectivity, enabling the detection and quantification of the compound even at low concentrations in intricate matrices such as plant extracts. researchgate.netendocrine-abstracts.orgnih.gov

In a typical LC-MS/MS workflow, the sample extract is first subjected to liquid chromatography, where this compound is separated from other metabolites based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer. The parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for unambiguous identification.

Recent metabolomics studies in plants have utilized ultra-performance liquid chromatography (UPLC) coupled with high-sensitivity mass spectrometry for comprehensive profiling. researchgate.net For instance, the analysis of tomato extracts has successfully identified tomatidine, the aglycone of tomatine (B1682986), through these advanced methods. researchgate.netunibas.it The use of positive ion electrospray ionization (ESI) is common for the detection of such steroidal alkaloids. unibas.it

Table of LC-MS/MS Parameters for Steroidal Alkaloid Analysis:

| Parameter | Typical Setting | Reference |

| LC Column | C18 or Amide-C16 | endocrine-abstracts.org, unibas.it |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with formic acid | unibas.it, endocrine-abstracts.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | unibas.it |

| MS/MS Transition | Specific to the parent and product ions of the analyte | unibas.it |

| This interactive table summarizes typical parameters used in LC-MS/MS methods for the analysis of steroidal alkaloids. |

A single analytical technique is often insufficient for a complete understanding of the metabolic profile of a complex sample. Therefore, the integration of multiple analytical platforms is a powerful strategy for comprehensive profiling. This approach combines the strengths of different techniques to provide a more holistic view of the metabolome.

For the analysis of this compound and related compounds, this can involve combining LC-MS/MS with other methods like gas chromatography-mass spectrometry (GC-MS). While LC-MS is well-suited for non-volatile and thermally labile compounds like steroidal alkaloids in their native form, GC-MS can be used to analyze volatile derivatives or related smaller molecules, providing complementary information. nih.gov

Furthermore, integrating data from different analytical platforms, such as those used in metabolomics and proteomics, can offer deeper insights into the biological pathways and functions associated with this compound. metabolomexchange.org Software tools like MetaboAnalyst are often employed to process and integrate large datasets from these diverse platforms, facilitating a more comprehensive biological interpretation. metabolomexchange.org This integrated approach has been successfully applied in various plant metabolomics studies to correlate metabolite profiles with genetic or physiological states. peerj.com

Structural Elucidation and Conformational Analysis of 22s,25s Spirosolan 3beta Ol and Its Analogs

Determination of Absolute Stereochemistry

The absolute stereochemistry of (22S,25S)-spirosolan-3beta-ol has been unequivocally established through a combination of chemical correlations and spectroscopic techniques. Initially, the stereochemistry was inferred by analogy to steroid sapogenins, whose structures were confirmed by chemical and crystallographic methods. vdoc.pub The "(22S,25S)" designation defines the specific spatial orientation of substituents at the chiral centers C-22 and C-25. The stereochemistry at C-22 is crucial as it is a spiro center, where the E and F rings of the steroidal skeleton are joined.

The Mosher method, a powerful NMR technique for determining the absolute configuration of secondary alcohols and amines, has been applied to related complex molecules. usm.edu This method involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu Analysis of the ¹H NMR chemical shift differences between these diastereomers allows for the assignment of the absolute stereochemistry. While directly applied to more congested systems, the principles of this method have been instrumental in confirming the stereochemistry of various natural products. usm.edu

Spectroscopic Assignment of Proton and Carbon Resonances

The precise assignment of proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) signals is fundamental to the structural elucidation of this compound. A variety of one-dimensional and two-dimensional NMR techniques have been employed to achieve this.

Complete assignments for the aglycone tomatidine (B1681339) have been accomplished using heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), and homonuclear correlation spectroscopy (COSY). researchgate.netscielo.br These experiments reveal the connectivity between protons and their directly attached carbons, as well as proton-proton coupling networks within the molecule. For instance, in a study of tomatidine derivatives, DEPT-135 and HSQC experiments were crucial in completing previously partial assignments. scielo.br

The ¹³C NMR chemical shifts are particularly sensitive to the stereochemistry of the molecule. For example, the chemical shift of C-27 is indicative of whether the methyl group is in an equatorial or axial orientation. rsc.org Comparison of the ¹³C NMR data of N-methylated derivatives of tomatidine and its epimer solasodine (B1681914) revealed key differences that allowed for the assignment of stereochemistry at C-22. rsc.orgresearchgate.net

Table 1: Selected ¹³C and ¹H NMR Chemical Shift Assignments for this compound (Tomatidine) in CDCl₃ scielo.brrsc.orgnih.gov

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 3 | 71.6 | 3.55 (m) |

| 5 | 44.9 | 1.25 (m) |

| 6 | 28.7 | 1.50 (m) |

| 16 | 76.2 | 4.15 (m) |

| 18 | 16.5 | 0.82 (s) |

| 19 | 12.4 | 0.81 (s) |

| 21 | 15.2 | 0.95 (d, J=6.5 Hz) |

| 22 | 99.4 | - |

| 23 | 34.2 | 2.65 (m), 1.75 (m) |

| 26 | 54.5 | 2.75 (m), 2.05 (m) |

| 27 | 19.4 | 0.85 (d, J=6.0 Hz) |

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). The data is compiled from multiple sources and may show slight variations due to different experimental conditions.

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling are powerful tools for investigating the conformational preferences of flexible molecules like this compound. kallipos.gruniv-lorraine.fr These methods allow for the calculation of molecular structures, energies, and other properties. kallipos.gruniv-lorraine.fr

Structure Activity Relationships Sar in Molecular Interactions and Biochemical Pathways

Impact of Spirosolane (B1244043) Scaffold Modifications on Receptor Binding Studies

The spirosolane skeleton is a defining feature of tomatidine (B1681339), characterized by a C27 steroidal framework with a spiro-linked piperidine (B6355638) and a tetrahydrofuran (B95107) ring. Modifications to this scaffold significantly alter its binding affinity to various receptors.

In silico molecular docking studies have provided insights into the binding of tomatidine to several protein targets. These studies suggest that the physicochemical properties of tomatidine, particularly its hydrophobicity, drive its interaction with the hydrophobic pockets of target proteins. wu.ac.thwu.ac.th The binding is often dominated by van der Waals forces and alkyl interactions. wu.ac.th

For instance, molecular docking simulations with proteins like Cyclin-Dependent Kinase 2 (CDK2), B-Raf proto-oncogene serine/threonine kinase (BRAF), Vascular Endothelial Growth Factor A (VEGFA), Janus Kinase-1 (JAK1), and Smoothened (SMO) receptor have shown that tomatidine tends to fold into the hydrophobic regions of these proteins. wu.ac.thwu.ac.th The interactions are primarily with non-polar and aromatic amino acid residues such as valine, alanine, leucine, and phenylalanine. wu.ac.th The highest binding affinity was observed with the SMO receptor, suggesting a potential interaction with the Sonic Hedgehog (SHH) signaling pathway. wu.ac.thwu.ac.th

A molecular docking study of tomatidine with the nuclear factor erythroid 2-related factor 2 (Nrf2) protein revealed a binding energy of -11.9 kcal/mol. dovepress.com This interaction was stabilized by two hydrogen bonds with arginine residues and two hydrophobic interactions with valine residues. dovepress.com

Furthermore, molecular dynamics simulations have been used to study the stability of tomatidine when bound to target proteins. A 100 ns simulation showed that tomatidine forms a stable complex with SARS-CoV-2 3CLpro, NSP15 endoribonuclease, and human COX-2. mdpi.com The binding affinity, calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, indicated strong binding to these targets. mdpi.com

Influence of Stereochemistry on Enzyme Substrate Recognition

The stereochemistry of the spirosolane molecule is crucial for its biological activity, particularly in enzyme inhibition. The specific configuration at key carbon atoms, such as C3, C22, and C25, dictates how the molecule fits into the active site of an enzyme. thieme-connect.degoogle.com

A study comparing the C3-diastereoisomers of a tomatidine derivative, where the 3β-hydroxyl group was replaced with an ethane-1,2-diamine, highlighted the importance of stereochemistry. The two diastereomers, TM-02 (C3-β) and TM-03 (C3-α), showed different potencies in inhibiting bacterial ATP synthase. nih.gov TM-02 was found to be a more potent inhibitor, with an inhibition constant (Ki) approximately three times lower than that of TM-03. nih.gov This difference in enzyme inhibition correlated with their antibacterial activity. nih.gov

The biosynthesis of spirosolane alkaloids also underscores the role of stereochemistry. The enzyme GLYCOALKALOID METABOLISM 8 (GAME8), a cytochrome P450 hydroxylase, is responsible for creating the chiral center at C25, leading to either the (25S) configuration found in tomatoes or the (25R) configuration found in eggplants. researchgate.net

Aglycone versus Glycoside Structure-Function Differences in in vitro Models

The presence or absence of a sugar moiety at the C3 position of the spirosolane scaffold dramatically influences the biological activity of these compounds. The aglycone, tomatidine, and its glycosylated form, α-tomatine, often exhibit different, and sometimes opposing, effects in in vitro models. researchgate.net

Anticancer and Cytotoxic Effects: In several cancer cell lines, α-tomatine shows significantly higher cytotoxic activity than tomatidine. For example, in human myeloid leukemia HL-60 cells, α-tomatine induced growth inhibition and apoptosis in a concentration-dependent manner, while tomatidine had little to no effect. spandidos-publications.com Similarly, studies on human breast, gastric, and prostate cancer cells revealed that the removal of the sugar side chain from α-tomatine significantly reduced its cell-inhibiting effects. acs.org The activity of α-tomatine against prostate cancer cells was found to be 200 times greater than that of tomatidine. acs.org The anticancer activity increased with the number of sugar residues on the aglycone. acs.org

Antimicrobial and Antiparasitic Activity: In contrast to its anticancer effects, tomatidine has shown notable antibacterial activity, particularly against Staphylococcus aureus, while α-tomatine is less effective. chemicalbook.comcontaminantdb.ca Conversely, in studies against a range of trypanosomatids, α-tomatine displayed significant toxicity, whereas tomatidine showed no microbicidal activity. redalyc.org

Enzyme Inhibition: A study on acyl-CoA:cholesterol acyltransferase (ACAT) inhibition showed that tomatidine significantly inhibited cholesterol ester accumulation in human monocyte-derived macrophages, while α-tomatine had little inhibitory effect. acs.org

These differences highlight that the glycosidic moiety is not merely a passive component but plays a critical role in the molecule's interaction with biological targets, likely by influencing its solubility, membrane permeability, and binding to specific receptors or enzymes. researchgate.net

Table 1: Comparative in vitro activities of Tomatidine (Aglycone) and α-Tomatine (Glycoside)

| Biological Activity | Tomatidine (Aglycone) | α-Tomatine (Glycoside) | Reference(s) |

|---|---|---|---|

| Anticancer (HL-60 cells) | Little to no effect on growth and apoptosis | Concentration-dependent growth inhibition and apoptosis | spandidos-publications.com |

| Anticancer (Prostate PC3) | Low activity | High activity (200x more than tomatidine) | acs.org |

| Antibacterial (S. aureus) | Active | Less active | chemicalbook.comcontaminantdb.ca |

| Antiparasitic (Trypanosomatids) | No microbicidal activity | Significant toxicity | redalyc.org |

| ACAT Inhibition | Significant inhibition | Little inhibitory effect | acs.org |

Elucidating Mechanisms of Interaction with Cellular Membranes

The interaction of (22S,25S)-spirosolan-3beta-ol with cellular membranes is a key aspect of its biological activity. As a steroidal alkaloid, its amphipathic nature allows it to interact with the lipid bilayer of cell membranes.

Studies have shown that tomatidine can modulate membrane permeability. nih.gov It is believed to enhance the intracellular delivery of lipoplexes by modulating the endocytosis process, thereby increasing the transfection efficacy of cationic liposomes. nih.gov The interaction of positively charged molecules with the negatively charged components of the cell membrane, such as the phospholipid bilayer, is the initial step in this process. nih.gov

The interaction with membrane components can also be a mechanism for its biological effects. For instance, the growth inhibitory and apoptotic effects of α-tomatine in HL-60 cells were partially abrogated by the addition of cholesterol, suggesting that the interaction between α-tomatine and membrane-associated cholesterol is important for its activity. spandidos-publications.com Sterols are known to reduce the leakage of ions through lipid bilayers, which can impact cellular energy metabolism. researchgate.net

Relationship Between Structural Features and Modulation of Specific Signaling Pathways (e.g., mTORC1 signaling, ACAT enzyme activity in in vitro systems)

The specific structural features of this compound are directly linked to its ability to modulate key signaling pathways and enzyme activities in vitro.

mTORC1 Signaling: Tomatidine has been identified as a natural small molecule that stimulates mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling. nih.govnih.gov In cultured skeletal myotubes, tomatidine was shown to increase the phosphorylation of S6 kinase (S6K), a key substrate of mTORC1. researchgate.netncats.io This activation of mTORC1 signaling leads to anabolism, characterized by increased protein synthesis and accumulation of mitochondria, ultimately resulting in cell growth. chemicalbook.comnih.gov The effect of tomatidine on cell growth was abolished by the mTORC1 inhibitor rapamycin, confirming the pathway's involvement. researchgate.netncats.io

ACAT Enzyme Activity: Tomatidine has been demonstrated to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the formation of cholesterol esters. acs.orgnih.gov In vitro studies using Chinese hamster ovary cells overexpressing human ACAT-1 or ACAT-2 showed that tomatidine inhibited the activity of both isoforms in a dose-dependent manner. contaminantdb.caacs.org This inhibitory effect on ACAT is believed to be the primary mechanism by which tomatidine reduces cholesterol ester accumulation in macrophages. acs.org

Ecological and Physiological Roles of 22s,25s Spirosolan 3beta Ol in Plants

Contribution to Plant Defense Mechanisms

The primary function of steroidal alkaloids like tomatidine (B1681339) and its glycosylated form, α-tomatine, is to serve as a defense against a wide array of biological threats. nih.gov These compounds are a key component of the plant's innate chemical arsenal.

(22S,25S)-Spirosolan-3beta-ol and its precursor are central to the complex interactions between plants and pathogens. The glycoalkaloid α-tomatine, which is abundant in the leaves, stems, and unripe fruit of the tomato plant, provides broad-spectrum protection against pathogenic fungi, bacteria, and viruses. nih.govresearchgate.netescientificpublishers.com Its mode of action often involves disrupting the cell membranes of pathogens by binding to sterols. researchgate.net

However, the role of tomatidine is more nuanced. Many successful plant pathogens have evolved mechanisms to overcome this chemical defense. For instance, the tomato pathogen Fusarium oxysporum f. sp. lycopersici produces an enzyme called tomatinase, which detoxifies α-tomatine by hydrolyzing it into the less fungitoxic aglycone, tomatidine, and a sugar moiety (lycotetraose). frontiersin.orgmdpi.com This detoxification process is essential for the full virulence of such pathogens. frontiersin.org

Interestingly, the breakdown products of α-tomatine, including tomatidine, can modulate the plant's own defense responses. Research has shown that tomatidine can suppress the oxidative burst and hypersensitive cell death, which are key defense reactions in tomato cells triggered by fungal elicitors. mdpi.com This suggests a sophisticated interplay where pathogens not only disarm the primary chemical weapon but also use its byproduct to suppress the plant's secondary immune responses. mdpi.com

Furthermore, α-tomatine is secreted from tomato roots into the rhizosphere, where it and its microbial degradation product, tomatidine, actively shape the composition of the soil's bacterial communities. nih.govfrontiersin.org

The accumulation of steroidal glycoalkaloids is a primary defense strategy against insects and other herbivores. mdpi.comnih.gov The bitter taste of α-tomatine acts as a deterrent, and its toxicity can negatively impact the growth and development of insects that consume it. researchgate.netescientificpublishers.com

The direct role of tomatidine in herbivore defense is linked to its formation from α-tomatine during digestion by the herbivore. While α-tomatine is the active defense compound in the plant tissue, its metabolic fate within the herbivore is a critical aspect of the interaction. For example, studies on tomato plants with reduced α-tomatine production showed a significant decrease in resistance to the generalist herbivore Spodoptera litura, highlighting the importance of this defense pathway. frontiersin.org The chemical transformation to tomatidine within the insect gut is part of the complex chemical ecology of this interaction. frontiersin.org

| Organism Type | Specific Organism | Observed Effect | Compound Implicated | Reference |

|---|---|---|---|---|

| Pathogenic Fungus | Fusarium oxysporum | Detoxified by the fungus to enable infection; breakdown products can suppress plant immune response. | α-Tomatine, Tomatidine | frontiersin.orgmdpi.com |

| General Pathogens | Various Fungi, Bacteria | Exhibits antimicrobial activity, disrupting cell membranes. | α-Tomatine | nih.govresearchgate.net |

| Herbivorous Insect | Spodoptera litura | Provides resistance; low levels in plants increase susceptibility. | α-Tomatine | frontiersin.org |

| Soil Bacteria | Rhizosphere Microbiome | Modulates and shapes the bacterial community composition. | α-Tomatine, Tomatidine | nih.govfrontiersin.org |

Role in Plant-Pathogen Interactions

Interplay with Plant Hormone Signaling Pathways (e.g., Jasmonic Acid)

The biosynthesis of defense compounds in plants is tightly regulated by hormone signaling pathways. The production of α-tomatine is known to be induced by jasmonic acid (JA), a key hormone in mediating plant defense against herbivores and some pathogens. researchgate.net This connection demonstrates that the accumulation of these defensive alkaloids is an integrated part of the plant's inducible defense system.

Research using tomato mutants has solidified this link. A mutant with a defect in a jasmonate-responsive factor exhibited low α-tomatine production, which in turn altered the bacterial communities in the plant's root zone, indicating a direct line of communication from JA signaling to alkaloid synthesis and ecological function. nih.gov Furthermore, metabolomic studies of tomato mutants deficient in JA synthesis have detected tomatidine, reinforcing the connection between the jasmonate pathway and the metabolism of these steroidal alkaloids, particularly in the context of symbiotic interactions. mdpi.com The interplay between growth and defense is often balanced by hormones, with JA promoting defense, sometimes at the expense of growth, a trade-off in which α-tomatine plays a significant role. researchgate.netiisermohali.ac.in

| Research Finding | Key Implication | Reference |

|---|---|---|

| α-tomatine biosynthesis is induced by JA. | The compound is part of the plant's inducible defense system, not just a constitutive defense. | researchgate.net |

| A JA-responsive mutant showed low α-tomatine levels and altered rhizosphere bacteria. | JA signaling directly impacts the ecological function of α-tomatine/tomatidine in the soil. | nih.gov |

| Tomatidine was detected in metabolomic analyses of JA-deficient mutants during mycorrhizal colonization. | JA signaling influences tomatidine metabolism during symbiotic interactions. | mdpi.com |

| JA signaling mediates a trade-off between plant growth and biotic stress resistance. | α-tomatine production is a key defensive output regulated by this hormonal balance. | researchgate.netiisermohali.ac.in |

Involvement in Plant Responses to Abiotic Stress

While the role of this compound in biotic stress is well-documented, its involvement in abiotic stress responses is less defined but recognized. Generally, alkaloids are considered protective agents against both biotic and abiotic stresses, serving diverse functions including nitrogen storage and physiological regulation. nih.govfrontiersin.org

The phytotoxicity of tomatidine itself is a critical factor; excessive accumulation within the plant can lead to developmental defects and cell death. researchgate.netmdpi.com This suggests that its concentration must be strictly controlled, and any role in stress response would require a finely tuned regulatory mechanism to prevent self-toxicity while combating the external stressor.

Regulation of Plant Symbioses (e.g., Arbuscular Mycorrhizal Fungi)

The influence of this compound extends below ground, where it helps regulate the complex symbiotic relationships between the plant and soil microbes. Tomato roots secrete α-tomatine, which is subsequently degraded by soil microorganisms into tomatidine. frontiersin.org Both compounds have been shown to influence the bacterial community in the rhizosphere, selectively enriching for certain beneficial bacterial families, such as Sphingomonadaceae, which are commonly found associated with healthy tomato roots. nih.govfrontiersin.org This indicates a direct role in shaping its root microbiome.

The interaction with symbiotic fungi is also modulated by these alkaloids. Research on tomato plants has shown that tomatidine can promote the colonization of hypocotyls by non-pathogenic strains of Fusarium, suggesting it can influence fungal associations beyond the rhizosphere. mdpi.com In the context of arbuscular mycorrhizal fungi (AMF), a crucial plant symbiont, tomatidine metabolism appears to be active during root colonization. mdpi.com Since mycorrhizal-induced resistance in plants is often linked to the jasmonic acid pathway, and JA signaling regulates tomatine (B1682986) biosynthesis, there is a clear, albeit indirect, link between the plant's symbiotic state and its steroidal alkaloid profile. mdpi.com

Future Research Directions and Methodological Advances

Systems Biology Approaches to Elucidate Complex Biosynthetic Networks

The biosynthesis of (22S,25S)-spirosolan-3beta-ol is part of a complex and highly regulated metabolic network. Systems biology, which integrates large-scale experimental data with computational modeling, offers a powerful lens to unravel this complexity. frontiersin.org By constructing genome-scale metabolic models (GEMs), researchers can simulate the metabolic fluxes within an organism and predict how genetic or environmental changes will affect the production of specific compounds. nih.gov

Future research will likely focus on developing more refined GEMs for Solanum species and other plants that produce spirosolane-type alkaloids. These models will incorporate transcriptomic, proteomic, and metabolomic data to create a comprehensive picture of the metabolic landscape. frontiersin.orgkubikat.org Techniques like Granger causality can be employed to infer regulatory relationships between genes and metabolites from time-series data, revealing the dynamics of the biosynthetic network under different conditions. nih.gov This approach will be crucial for identifying bottlenecks in the pathway and for designing rational metabolic engineering strategies to enhance the production of this compound and its derivatives.

Application of Advanced Synthetic Biology for Engineered Production

The low abundance of many steroidal alkaloids in their native plant sources makes their extraction for commercial purposes often unfeasible. nih.gov Advanced synthetic biology provides a promising alternative for the sustainable and scalable production of these valuable compounds. nih.govmdpi.comnih.gov This involves the heterologous expression of the biosynthetic pathway genes in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli, or in alternative plant hosts such as Nicotiana benthamiana. nih.govescholarship.orgsemanticscholar.org

Yeast is a particularly attractive host due to its eukaryotic nature, which facilitates the proper folding and function of plant-derived enzymes like cytochrome P450s, and its inherent mevalonate (B85504) (MVA) pathway that supplies the necessary precursors for steroid synthesis. semanticscholar.orgnih.govfrontiersin.org Researchers have already successfully engineered yeast to produce verazine, a precursor to other important steroidal alkaloids, by introducing and optimizing the expression of key biosynthetic genes. escholarship.org Future efforts will focus on:

Pathway Optimization: Fine-tuning the expression levels of each enzyme in the pathway to balance metabolic flux and avoid the accumulation of toxic intermediates. frontiersin.org

Host Engineering: Modifying the host's native metabolism to increase the supply of precursors like cholesterol and redirect metabolic energy towards the production of the target compound. semanticscholar.orgiqs.edu

Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of key enzymes through techniques like directed evolution and site-directed mutagenesis. nih.gov

These strategies will be instrumental in developing economically viable microbial factories for the on-demand production of this compound.

High-Throughput Screening for Novel Mechanistic Insights

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large libraries of chemical compounds for their biological activity. nih.gov In the context of this compound and its derivatives, HTS can be employed to gain novel mechanistic insights in several ways. nih.gov By screening compound libraries against specific cellular targets or pathways, researchers can identify new biological activities and potential therapeutic applications. csmres.co.uktox21.gov

Furthermore, HTS can be used to dissect the biosynthetic pathway itself. For instance, libraries of potential enzyme inhibitors can be screened to identify compounds that specifically block certain steps in the pathway, helping to elucidate the function of uncharacterized enzymes. nih.gov Conversely, screening for compounds that enhance production can reveal novel regulatory mechanisms. Advanced HTS platforms, including those based on functional readouts in living cells, will be crucial for these endeavors. csmres.co.ukethz.ch Integrating HTS with other technologies like transcriptomics can provide a deeper understanding of the cellular response to different compounds, helping to identify their mechanisms of action. plos.org

Integration of Omics Data for Comprehensive Understanding of Plant Metabolism

A holistic understanding of plant metabolism requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgkubikat.orgagronomyjournals.com This multi-omics approach provides a systems-level view of how genetic information is translated into metabolic function. agronomyjournals.compremierscience.com For this compound, integrating these datasets is key to understanding its biosynthesis and regulation within the broader context of plant physiology.

For example, combined transcriptomic and metabolomic analyses in Solanum species have successfully identified key genes and pathways involved in steroidal glycoalkaloid biosynthesis. mdpi.combiorxiv.orgfrontiersin.orgfrontiersin.org By correlating gene expression profiles with metabolite accumulation patterns, researchers can identify candidate genes responsible for specific enzymatic steps. biorxiv.orgfrontiersin.org Proteomic data can then be used to confirm the presence and abundance of the corresponding enzymes. nih.gov

Future research will leverage more sophisticated computational tools and statistical methods to integrate these diverse datasets more effectively. frontiersin.orgagronomyjournals.com This will allow for the construction of detailed regulatory networks that show how transcription factors, enzymes, and metabolites interact to control the flux through the spirosolane (B1244043) biosynthetic pathway. nih.govresearchgate.net Such a comprehensive understanding is essential for both fundamental plant science and for developing strategies to manipulate the production of these important compounds in crops and engineered systems.

Development of Isotope-Labeled Probes for Metabolic Tracing Studies

Isotope-labeled probes are indispensable tools for tracing the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA). researchgate.net By feeding plants or engineered microbes with substrates labeled with stable isotopes (e.g., ¹³C), researchers can track the incorporation of these isotopes into downstream metabolites, including this compound. sci-hub.st This allows for the precise quantification of metabolic fluxes and the identification of active and alternative pathway routes. researchgate.net

The development of specifically labeled precursors of this compound will be crucial for several research avenues. These probes will enable:

Precise Pathway Elucidation: Confirming the sequence of enzymatic reactions and identifying branch points in the biosynthetic pathway.

Quantification of Metabolic Flux: Determining the rate of synthesis and turnover of this compound and its precursors under different conditions. researchgate.net

While MFA has been extensively used to study primary metabolism, its application to complex secondary metabolic pathways like that of steroidal alkaloids is still emerging. researchgate.netsci-hub.st Future work will focus on developing more sophisticated labeling strategies and analytical methods to overcome the challenges associated with the complexity of plant metabolism and the low abundance of many secondary metabolites. researchgate.net

常见问题

Basic: What experimental techniques are recommended for elucidating the stereochemistry and structural configuration of (22S,25S)-spirosolan-3β-ol?

Methodological Answer:

The stereochemistry of (22S,25S)-spirosolan-3β-ol can be resolved using a combination of nuclear magnetic resonance (NMR) and X-ray crystallography .

- 1D/2D NMR : Key signals in - and -NMR (e.g., coupling constants, NOESY correlations) help identify the spirostane backbone and stereochemical assignments at C-22 and C-25. For example, the 22S,25S configuration is confirmed via cross-peaks between protons on adjacent chiral centers .

- X-ray crystallography : Single-crystal analysis provides unambiguous spatial resolution of the spirostan ring system and hydroxyl orientation at C-3β .

- High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy complement these methods by verifying molecular formula (CHO) and functional groups (e.g., hydroxyl stretch at ~3400 cm) .

Basic: What are the primary natural sources of (22S,25S)-spirosolan-3β-ol, and how is it extracted for research purposes?

Methodological Answer:

This compound is a steroidal alkaloid found in plants of the Veratrum genus (e.g., Veratrum nigrum) and certain Solanum species.

- Extraction Protocol :

- Plant material homogenization in methanol or ethanol (70–80% v/v) to solubilize alkaloids .

- Liquid-liquid partitioning using chloroform or dichloromethane to isolate non-polar fractions.

- Column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane:ethyl acetate → methanol) to purify the spirostanol fraction .

- HPLC or UPLC with reverse-phase C18 columns for final purification, monitored by UV detection at 210–230 nm .

Advanced: How can researchers investigate the reproductive toxicity mechanisms of (22S,25S)-spirosolan-3β-ol in experimental models?

Methodological Answer:

Evidence from rodent studies (e.g., hamsters) indicates post-implantation mortality at doses >312 mg/kg . To dissect mechanisms:

- In vitro assays : Use primary hepatocytes or placental trophoblast cell lines to assess cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and steroidogenesis disruption (ELISA for progesterone/estradiol) .

- In vivo models : Administer graded doses (50–400 mg/kg) to pregnant rodents, followed by histopathology of reproductive organs and transcriptomic analysis (RNA-seq) of key genes (e.g., Cyp19a1, Star) .

- Molecular docking : Simulate interactions with progesterone receptors or cholesterol transporters to identify binding affinities .

Advanced: What strategies are used to resolve contradictions in pharmacological data for (22S,25S)-spirosolan-3β-ol across studies?

Methodological Answer:

Contradictions in bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) require:

- Dose-response standardization : Use IC/EC values with 95% confidence intervals, ensuring assays are replicated across ≥3 independent experiments .

- Cell line validation : Confirm species-specific responses using authenticated cell lines (e.g., HepG2 for liver toxicity, RAW 264.7 for inflammation) .

- Statistical rigor : Apply two-tailed t-tests or ANOVA with post-hoc corrections (e.g., Bonferroni) to avoid false positives. Report exact p-values (e.g., p=0.023) rather than thresholds (p<0.05) .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

Advanced: How can biosynthesis pathways of (22S,25S)-spirosolan-3β-ol in plants be traced using isotopic labeling?

Methodological Answer:

- -Glucose feeding : Incubate plant seedlings (e.g., Veratrum roots) with -labeled glucose, then track incorporation into the spirostane skeleton via LC-MS/MS. Key intermediates (e.g., cholesterol, diosgenin) will show isotopic enrichment .

- Gene knockout/CRISPR : Silence candidate genes (e.g., CYP90B1 for steroid hydroxylation) and compare metabolite profiles using untargeted metabolomics .

- Enzyme assays : Recombinant expression of putative oxidoreductases (e.g., 22- and 25-hydroxylases) to test activity toward cholesterol derivatives .

Advanced: What analytical challenges arise in quantifying (22S,25S)-spirosolan-3β-ol in complex matrices, and how are they addressed?

Methodological Answer:

Challenges :

- Low abundance in plant extracts (<0.1% dry weight) .

- Co-elution with structurally similar spirostanols (e.g., tigogenin, diosgenin) .

Solutions : - MRM-based LC-MS/MS : Use transitions like m/z 416 → 271 (characteristic of spirostanol fragmentation) with deuterated internal standards (e.g., d-spirosolan-3β-ol) .

- Chiral chromatography : Employ CHIRALPAK® IG-U columns to separate 22S,25S isomers from 22R,25R counterparts .

- Standard curve validation : Ensure linearity (R >0.99) across 3–4 orders of magnitude, with LOD/LOQ ≤10 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。